molecular formula C12H20ClN3 B2896127 N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride CAS No. 2411248-02-5

N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride

Cat. No.: B2896127
CAS No.: 2411248-02-5
M. Wt: 241.76
InChI Key: GRJIAPLFQXLDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride: is a chemical compound with the molecular formula C12H19N3·HCl. It is a derivative of aniline, featuring a piperazine ring and two methyl groups attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride typically involves the reaction of 4-chloroaniline with piperazine, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride is used as a building block for the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the synthesis of drugs that target specific receptors and enzymes .

Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable in the development of new materials and products .

Comparison with Similar Compounds

  • N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride
  • N,N-dimethyl-4-(piperazin-1-yl)benzamide
  • N,N-dimethyl-2-(piperazin-1-yl)ethanamine

Comparison: N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of both a piperazine ring and dimethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQREXUWEMZOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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